molecular formula C9H14N2O B13590472 [2-(5-Methoxypyridin-2-YL)ethyl](methyl)amine

[2-(5-Methoxypyridin-2-YL)ethyl](methyl)amine

Cat. No.: B13590472
M. Wt: 166.22 g/mol
InChI Key: QFOSTWKQPUHNFP-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-2-YL)ethylamine: is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(5-Methoxypyridin-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-(5-Methoxypyridin-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine: In medicine, 2-(5-Methoxypyridin-2-YL)ethylamine has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-2-YL)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 2-(5-Methoxypyridin-3-YL)ethylamine
  • 2-(5-Methoxypyridin-2-YL)methylamine
  • 2-(5-Methoxypyridin-2-YL)ethylamine

Comparison: Compared to similar compounds, 2-(5-Methoxypyridin-2-YL)ethylamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(5-methoxypyridin-2-yl)-N-methylethanamine

InChI

InChI=1S/C9H14N2O/c1-10-6-5-8-3-4-9(12-2)7-11-8/h3-4,7,10H,5-6H2,1-2H3

InChI Key

QFOSTWKQPUHNFP-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=C(C=C1)OC

Origin of Product

United States

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